molecular formula C22H16F4N4O3S B1191821 ONC1-13B

ONC1-13B

Cat. No. B1191821
M. Wt: 492.4486
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ONC1-13B is an antagonist of androgen receptor, with similar to MDV3100 and ARN-509 mechanism of action. ONC1-13B efficiently inhibits DHT-stimulated PSA expression and proliferation of prostate cancer cells, prevents binding of androgens to the AR ligand-binding domain, androgen-stimulated AR nuclear translocation and coactivator complex formation. In the LnCaP-Z2 xenograft model of prostate cancer ONC1-13B inhibits tumor growth and suppresses PSA expression. Thus ONC1-13B is a new promising antiandrogen demonstrating high efficacy in a preclinical model of prostate cancer, with lower potential for seizures and drug-drug interaction.

Scientific Research Applications

  • Antiandrogen for Prostate Cancer Treatment : ONC1-13B has been identified as a promising antagonist of the androgen receptor, a key target in the treatment of castration-resistant prostate cancer (CRPC). This compound effectively inhibits dihydrotestosterone (DHT)-stimulated prostate-specific antigen (PSA) expression and proliferation of prostate cancer cells. It also prevents the binding of androgens to the AR ligand-binding domain, androgen-stimulated AR nuclear translocation, and coactivator complex formation. In preclinical models, ONC1-13B has shown efficacy in inhibiting tumor growth and suppressing PSA expression in prostate cancer, comparable to other drugs such as MDV3100 (Ivachtchenko et al., 2014).

  • Safety Profile in Relation to Brain Distribution : ONC1-13B is noted for its lower distribution to the brain compared to similar drugs, which potentially reduces the risk of GABA-related seizure development, a concern with some antiandrogens (Ivachtchenko et al., 2014).

  • Potential for Co-therapy : The drug demonstrates lower in vitro CYP3A activity compared to other antiandrogens like MDV3100, suggesting a favorable profile for co-therapy with drugs that are known CYP3A substrates, which could be beneficial in combination treatment strategies (Ivachtchenko et al., 2014).

  • Oral Bioavailability and Antineoplastic Activity : As an orally bioavailable antagonist of the androgen receptor, ONC1-13B also shows potential in suppressing cell growth in AR-overexpressing tumor cells. Its mechanism involves preventing AR activation and downregulating AR expression and signaling, which is crucial in the treatment of prostate cancers (Definitions, 2020).

properties

Molecular Formula

C22H16F4N4O3S

Molecular Weight

492.4486

Appearance

Solid powder

synonyms

ONC1-13B;  ONC113B;  ONC 113B;  ONC1-0013B;  ONC 10013B;  ONC-10013B.; (R)-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide

Origin of Product

United States

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